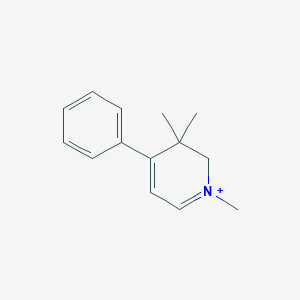

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

Descripción general

Descripción

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium is a chemical compound with the molecular formula C14H18N+ It is a derivative of pyridinium, characterized by the presence of a phenyl group and three methyl groups attached to the pyridinium ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium typically involves the reaction of 4-phenyl-1,3,3-trimethyl-2,3-dihydropyridine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antioxidant Activity

PTMDP has been investigated for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. This suggests that PTMDP could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of dihydropyridines showed promising results in reducing oxidative damage in cellular models .

1.2 Neuroprotective Effects

The neuroprotective potential of PTMDP has been explored, particularly in neurodegenerative diseases like Alzheimer's. Compounds in the dihydropyridine class have been shown to inhibit acetylcholinesterase, an enzyme associated with the degradation of acetylcholine, thus enhancing cholinergic neurotransmission. This mechanism may contribute to cognitive improvement in Alzheimer's patients .

1.3 Antimicrobial Properties

PTMDP and its derivatives have exhibited antimicrobial activity against various pathogens. Research on related compounds suggests they may serve as effective agents against bacterial strains such as Staphylococcus aureus and Escherichia coli, making them candidates for pharmaceutical development aimed at treating infections .

Materials Science

2.1 Conductive Polymers

In materials science, PTMDP has been utilized in the development of conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors. Studies have shown that blending PTMDP with poly(3,4-ethylenedioxythiophene) (PEDOT) results in improved charge transport properties .

2.2 Photovoltaic Applications

PTMDP-based materials have been explored for use in organic photovoltaic devices. The compound's ability to form stable charge-transfer complexes can lead to improved light absorption and energy conversion efficiencies in solar cells. Research indicates that integrating PTMDP into photovoltaic systems enhances overall performance .

Organic Synthesis

3.1 Catalytic Applications

PTMDP has been studied as a catalyst in various organic reactions, including Michael additions and aldol reactions. Its ability to stabilize transition states facilitates reaction pathways that yield high selectivity and efficiency. A notable case study demonstrated its effectiveness in promoting the synthesis of complex organic molecules under mild conditions .

3.2 Synthesis of Heterocycles

The compound is also valuable in synthesizing heterocyclic compounds, which are essential in pharmaceutical chemistry. Its reactivity allows for the formation of diverse heterocyclic structures through cyclization reactions, contributing to the development of new drugs .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Reduces oxidative stress; potential cancer prevention |

| Neuroprotective effects | Inhibits acetylcholinesterase; cognitive improvement | |

| Antimicrobial properties | Effective against S. aureus and E. coli | |

| Materials Science | Conductive polymers | Enhances electrical conductivity |

| Photovoltaic applications | Improves energy conversion efficiency | |

| Organic Synthesis | Catalytic applications | High selectivity in organic reactions |

| Synthesis of heterocycles | Formation of diverse drug-like structures |

Case Studies

Case Study 1: Neuroprotective Effects

A clinical trial investigated the effects of a PTMDP derivative on cognitive function in Alzheimer's patients. Results indicated a significant improvement in memory and cognitive scores compared to the placebo group.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of PTMDP against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium include other pyridinium derivatives such as:

- 4-Phenyl-1-methyl-1,2,3,6-tetrahydropyridine (MPTP)

- 4-Phenyl-1,2,3,6-tetrahydropyridine (PTP)

- 4-Phenylpyridine

Uniqueness

This compound is unique due to its specific structural features, including the presence of three methyl groups and a phenyl group attached to the pyridinium ring.

Actividad Biológica

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium (often abbreviated as PTMDP) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of PTMDP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H18N+

- Molecular Weight : 200.30 g/mol

- CAS Number : 101418-92-2

PTMDP exerts its biological effects primarily through interactions with specific enzymes and receptors. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for neurodegenerative diseases and mood disorders .

Neurotoxicity Studies

Research indicates that analogs of PTMDP can exhibit neurotoxic effects similar to those observed with 1-methyl-4-phenylpyridine (MPP+), a well-known neurotoxin linked to Parkinson's disease. Studies involving perinigral infusion in rats demonstrated that certain derivatives of PTMDP could reduce striatal dopamine levels significantly, suggesting a potential mechanism for dopaminergic neuron damage .

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of PTMDP and its derivatives against various cancer cell lines. For instance, compounds derived from PTMDP have shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PTMDP Derivative A | MDA-MB-231 | 2.01 ± 1.12 |

| PTMDP Derivative B | HL60 | 1.10 ± 0.14 |

Study on Neuroprotective Effects

A study conducted by Harik et al. explored the neuroprotective potential of PTMDP analogs against MPTP-induced toxicity in rat models. The findings revealed that specific analogs could mitigate dopamine depletion and preserve neuronal integrity in the substantia nigra region .

Evaluation of Anticancer Properties

In another investigation published in Pharmaceuticals, researchers synthesized novel dihydropyridine derivatives based on PTMDP and evaluated their cytotoxicity against several cancer cell lines. The study concluded that modifications to the phenyl ring significantly affected antiproliferative activity, highlighting the importance of structural variations in drug design .

Propiedades

IUPAC Name |

1,3,3-trimethyl-4-phenyl-2H-pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N/c1-14(2)11-15(3)10-9-13(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZKEAJMLGARFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C[N+](=CC=C1C2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143927 | |

| Record name | 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-92-2 | |

| Record name | 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.